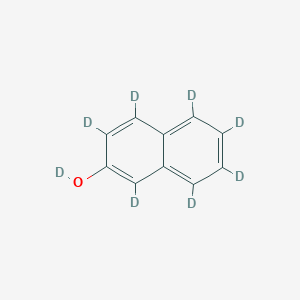

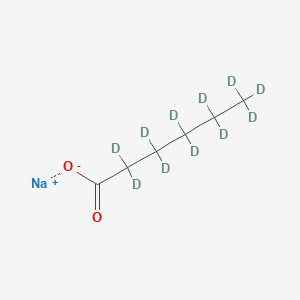

2-Naphthol-D8

概要

説明

“2-Naphthol-D8” is the deuterium labeled 2-Naphthol . It is a metabolite of naphthalene, catalyzed by cytochrome P450 (CYP) isozymes (CYP 1A1, CYP 1A2, CYP 2A1, CYP 2E1, and CYP 2F2) . It has been used as an antiseptic, anthelmintic, and counter-irritant in alopecia .

Synthesis Analysis

2-Naphthol or β-naphthol is an important starting material that has drawn great attention in various organic transformations because of its attributes, such as low cost, easy to handle, and eco-friendliness . The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions .

Molecular Structure Analysis

The OH group of cis-1-naphthol points ≈6° out of plane, which is consistent with the inertial defect data of cis- and trans-1-naphthol . The non-planarity of cis-1-naphthol is a result of a close-contact H-atom–H-atom interaction .

Chemical Reactions Analysis

The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions . Multicomponent reaction approach has been tremendously utilized to explore the synthetic utility of 2-naphthol for the construction of diverse N/O-containing heterocyclic framework .

Physical and Chemical Properties Analysis

2-Naphthol, also known as β-naphthol, 2-hydroxynaphthalene with molecular formula C10H8O and melting point 122 °C, is a naphthalene homologue of phenol, bearing a hydroxyl group at the 2-position .

科学的研究の応用

Electrochemical Oxidation

2-Naphthol undergoes anodic oxidation in acid media at boron-doped diamond electrodes. This process involves the oxidation of 2-naphthol to naphthoxy radical and 1,4-naphthoquinone. The oxidation reactions lead to the complete incineration of 2-naphthol, with electrode fouling being inhibited at high positive potentials (Panizza et al., 2001).

Regioselective Arylation Reactions

2-Naphthol is involved in regioselective arylation reactions with aryl halides under palladium catalysis. The reaction of 2-naphthol with aryl bromides results in the formation of diarylated compounds, showcasing its utility in complex organic syntheses (Satoh et al., 1998).

Intermolecular Bonding and Vibrations

Studies on the 2-naphthol⋅H2O/D2O system reveal insights into its intermolecular bonding and vibrations. This research is crucial for understanding the interaction dynamics of 2-naphthol in different chemical environments (Schütz et al., 1993).

O-Alkylation over Zeolites

The alkylation of 2-naphthol using dimethyl carbonate and methanol over different zeolites has been studied. This research highlights the mechanisms and efficiency of 2-naphthol alkylation in different zeolitic structures, contributing to the field of catalysis (Kirumakki et al., 2004).

Surface Charge Studies with Micelles

2-Naphthol is used as a fluorescent probe to study the surface charge of zwitterionic sulfobetaine micelles. This research provides insights into the microenvironmental properties of these micelles, which are important for understanding biological interfaces (Pedro et al., 2012).

Oxidative Dearomatization

2-Naphthol undergoes oxidative dearomatization reactions to produce a variety of spirocyclic compounds. This process, catalyzed by palladium(II), involves C-H functionalization and ring dearomatization, demonstrating the versatility of 2-naphthol in organic synthesis (Gu et al., 2014).

Enzymatic Synthesis of Polymers

2-Naphthol is used in the enzymatic synthesis of fluorescent polymers. The oxidative enzyme horseradish peroxidase is utilized to create poly(2-naphthol) with unique properties, relevant to material science and engineering (Premachandran et al., 1996).

作用機序

Safety and Hazards

2-Naphthol-D8 may cause damage to organs through prolonged or repeated exposure. It is harmful if swallowed or if inhaled . It is very toxic to aquatic life and will likely be mobile in the environment due to its water solubility . It is recommended to keep away from food, drink, and animal feeding stuffs, and to avoid discharge to the aquatic environment .

将来の方向性

特性

IUPAC Name |

1,2,3,4,5,6,8-heptadeuterio-7-deuteriooxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H/i1D,2D,3D,4D,5D,6D,7D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWAZRIHNYRIHIV-GZORGGLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])O[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1472657.png)

![[1-(5-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B1472666.png)